![molecular formula C10H12N2O B1381347 5-(4-Aminophenyl)pyrrolidin-2-one CAS No. 858234-86-3](/img/structure/B1381347.png)
5-(4-Aminophenyl)pyrrolidin-2-one
Overview
Description
5-(4-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-(4-Aminophenyl)pyrrolidin-2-one is 1S/C10H12N2O/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) . This indicates the presence of a pyrrolidin-2-one ring attached to a 4-aminophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving 5-(4-Aminophenyl)pyrrolidin-2-one are not available, pyrrolidin-2-one derivatives are known to participate in various chemical reactions. These compounds can be functionalized or their rings can be constructed from different precursors .Scientific Research Applications
Synthesis of Nitrogen Heterocycles
The compound serves as a precursor in the synthesis of various nitrogen-containing polycyclic compounds, which are of significant interest in medicinal chemistry and pharmacology. For instance, it can be used to create benz[g]indolizidine derivatives .
Inhibitors of Histone Deacetylases
5-(4-Aminophenyl)pyrrolidin-2-one derivatives have been identified as selective and effective inhibitors of histone deacetylases 5 and 6, which play a crucial role in the regulation of gene expression .
Cannabinoid Receptor Modulation
Some derivatives of this compound act as modulators of the cannabinoid receptor 1 (CB1), which is a potential target for the treatment of various neurological disorders .
Cyclin-Dependent Kinase Inhibition
The compound has been utilized to develop inhibitors for cyclin-dependent kinase CDK 2, which is involved in cell cycle regulation and is a target for cancer therapy .
Tankyrase Inhibition
Tankyrase inhibitors are another application of 5-(4-Aminophenyl)pyrrolidin-2-one derivatives, which have implications in cancer treatment due to their role in Wnt signaling and telomere maintenance .
Antimicrobial Activity
Pyrrolidin-2-one derivatives, including those derived from 5-(4-Aminophenyl)pyrrolidin-2-one, exhibit antimicrobial properties, making them valuable in the development of new antibiotics .
Anticancer Activity
These derivatives also show promise in anticancer activity, with potential applications in the development of novel chemotherapeutic agents .
Anti-inflammatory and Analgesic Applications
Due to their anti-inflammatory and analgesic properties, 5-(4-Aminophenyl)pyrrolidin-2-one derivatives can be explored for the development of new anti-inflammatory drugs and pain relievers .
Future Directions
properties
IUPAC Name |
5-(4-aminophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNRHYLMLVGCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)pyrrolidin-2-one | |
CAS RN |
858234-86-3 | |
Record name | 5-(4-aminophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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